Vortioxetine Vortioxetine Vortioxetine is an N-arylpiperazine in which the aryl group is specified as 2-[(2,4-dimethylphenyl)sulfanyl]phenyl. Used (as its hydrobromide salt) for treatment of major depressive disorder. It has a role as an antidepressant, an anxiolytic drug, a serotonergic agonist and a serotonergic antagonist. It is a N-arylpiperazine and an aryl sulfide. It is a conjugate base of a vortioxetine(1+).
Vortioxetine is an antidepressant medication indicated for the treatment of major depressive disorder (MDD). It is classified as a serotonin modulator and stimulator (SMS) as it has a multimodal mechanism of action towards the serotonin neurotransmitter system whereby it simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin. More specifically, vortioxetine acts via the following biological mechanisms: as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors. SMSs were developed because there are many different subtypes of serotonin receptors, however, not all of these receptors appear to be involved in the antidepressant effects of SRIs. Some serotonin receptors seem to play a relatively neutral or insignificant role in the regulation of mood, but others, such as 5-HT1A autoreceptors and 5-HT7 receptors, appear to play an oppositional role in the efficacy of SRIs in treating depression.
Vortioxetine is a serotonergic antidepressant used for major depression disorders. Vortioxetine has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine Hydrobromide (active moiety of).
Brand Name: Vulcanchem
CAS No.: 508233-74-7
VCID: VC0546869
InChI: InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol

Vortioxetine

CAS No.: 508233-74-7

VCID: VC0546869

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vortioxetine - 508233-74-7

Description

What is Vortioxetine?

Vortioxetine, marketed under brand names such as Trintellix (US) and Brintellix (EU), is classified as a serotonin modulator and stimulator (SMS). It was approved for medical use in the United States and European Union in 2013. Its primary indication is the treatment of MDD in adults. The drug is administered orally in tablet form, with typical doses ranging from 5 mg to 20 mg per day .

Mechanism of Action

Vortioxetine increases serotonin concentrations in the brain by inhibiting its reuptake at synapses while also interacting with multiple serotonin receptor subtypes. Its mechanism involves:

  • Serotonin Transporter (SERT) Inhibition: Prevents serotonin reuptake, increasing its availability.

  • Receptor Modulation:

    • Agonist at 5-HT1A receptors.

    • Partial agonist at 5-HT1B receptors.

    • Antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors .

These combined actions enhance serotonergic neurotransmission while also affecting dopaminergic, noradrenergic, cholinergic, histaminergic, and glutamatergic systems. This multimodal activity distinguishes vortioxetine from traditional selective serotonin reuptake inhibitors (SSRIs) .

Major Depressive Disorder

Vortioxetine has demonstrated efficacy in treating MDD through multiple clinical trials:

  • Short-Term Studies: Out of 11 placebo-controlled trials, vortioxetine showed significant efficacy in eight studies. Notably, two trials highlighted its superiority over placebo in improving cognitive function .

  • Long-Term Studies: Relapse prevention studies confirmed sustained benefits over extended periods .

Cognitive Effects

Vortioxetine has shown pro-cognitive effects due to its ability to modulate neurotransmitters beyond serotonin. This includes improvements in executive function, memory, and processing speed in patients with MDD .

Common Side Effects

The most frequently reported adverse effects include:

  • Nausea (20–31% incidence)

  • Vomiting

  • Constipation or diarrhea

  • Sexual dysfunction (lower incidence compared to SSRIs) .

Serious Adverse Effects

Rare but serious side effects include:

  • Serotonin syndrome

  • Suicidal ideation in individuals under the age of 25

  • Hyponatremia due to Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) .

Cardiovascular and Metabolic Impact

Unlike some antidepressants, vortioxetine has a minimal effect on weight gain or cardiovascular parameters such as blood pressure or QTc interval .

Comparative Analysis with Other Antidepressants

FeatureVortioxetineSSRIs (e.g., Fluoxetine)SNRIs (e.g., Venlafaxine)
MechanismMultimodal serotonergic modulationSerotonin reuptake inhibitionSerotonin-norepinephrine reuptake inhibition
Cognitive BenefitsSignificantLimitedLimited
Sexual Dysfunction IncidenceLowModerateHigh
Weight GainMinimalModerateModerate
Discontinuation SymptomsMildModerateSevere

Dosage and Administration

Vortioxetine is available in tablet forms of 5 mg, 10 mg, and 20 mg:

  • Starting dose: Typically 10 mg/day.

  • Maintenance dose: Adjusted between 5–20 mg/day based on response and tolerability.

  • Maximum dose: 20 mg/day .

Dose adjustments may be necessary for specific populations such as elderly patients or those with hepatic impairment.

CAS No. 508233-74-7
Product Name Vortioxetine
Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
IUPAC Name 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Standard InChI InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Standard InChIKey YQNWZWMKLDQSAC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Canonical SMILES CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life stable if stored as directed /Vortioxetine hydrobromide/
Solubility In water, 7.8 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine
brintellix
Lu AA21004
Lu-AA21004
LuAA21004
vortioxetine
vortioxetine hydrobromide
Vapor Pressure 5.43X10-8 mm Hg at 25 °C (est)
Reference 1: Spieler D, Namendorf C, Namendorf T, Uhr M. abcb1ab p-glycoprotein is involved in the uptake of the novel antidepressant vortioxetine into the brain of mice. J Psychiatr Res. 2019 Feb;109:48-51. doi: 10.1016/j.jpsychires.2018.11.009. Epub 2018 Nov 10. PubMed PMID: 30476727. 2: Gonda X, Sharma SR, Tarazi FI. Vortioxetine: a novel antidepressant for the treatment of major depressive disorder. Expert Opin Drug Discov. 2019 Jan;14(1):81-89. doi: 10.1080/17460441.2019.1546691. Epub 2018 Nov 20. PubMed PMID: 30457395. 3: Marchiafava M, Piccirilli M, Bedetti C, Baglioni A, Menna M, Elisei S. Effectiveness of serotonergic drugs in the management of problem behaviors in patients with neurodevelopmental disorders. Psychiatr Danub. 2018 Nov;30(Suppl 7):644-647. PubMed PMID: 30439864.
PubChem Compound 9966051
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :